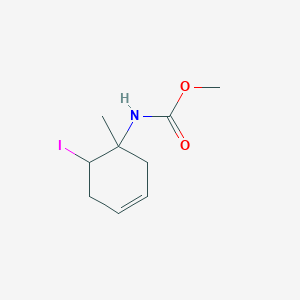
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties .
Preparation Methods
The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 6-iodo-1-methylcyclohex-3-en-1-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with alcohols or amines to form the desired carbamate compounds. The process is usually carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide .
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbamate group can yield amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
In medicine, carbamates are known for their use as pesticides and pharmaceuticals. They exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. Carbamates typically exert their effects by inhibiting enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
The compound may also interact with other molecular pathways, depending on its specific structure and functional groups. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be compared with other carbamate compounds such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share similar chemical properties but differ in their biological activities and applications .
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of polyurethane foams.
Phenyl carbamate: Studied for its potential as an enzyme inhibitor and in drug development.
The unique structure of this compound, particularly the presence of the iodine atom and the cyclohexene ring, distinguishes it from other carbamates and contributes to its specific chemical and biological properties .
Properties
CAS No. |
20646-84-8 |
|---|---|
Molecular Formula |
C9H14INO2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
JMWWGCUDULNSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CCC1I)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
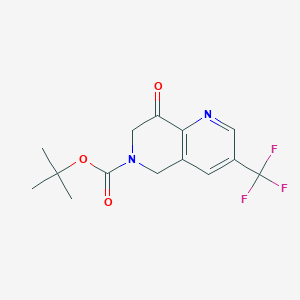
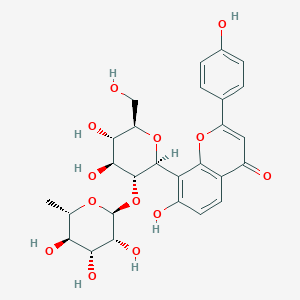
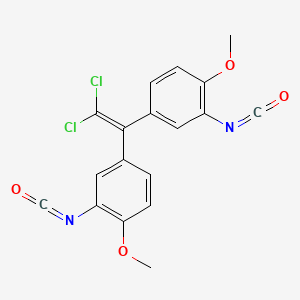
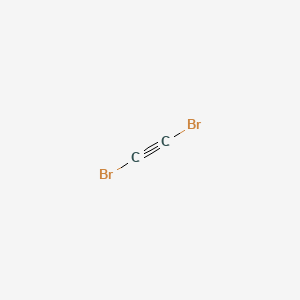
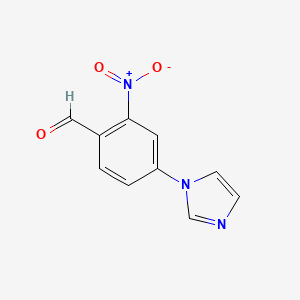
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
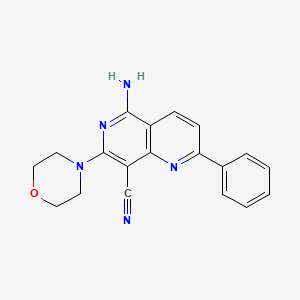
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
![[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14170831.png)
